molecular formula C12H18F3NO5 B2717579 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid CAS No. 2413876-16-9

2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid

Cat. No.: B2717579
CAS No.: 2413876-16-9
M. Wt: 313.273
InChI Key: RJIQKOQBLJSVKI-UHFFFAOYSA-N
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Description

2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid is a useful research compound. Its molecular formula is C12H18F3NO5 and its molecular weight is 313.273. The purity is usually 95%.
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Biological Activity

The compound 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid is a morpholine derivative with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a morpholine ring, contribute to its biological activity by enabling interactions with various molecular targets in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H16F3NO5
  • Molecular Weight : 299.246 g/mol
  • IUPAC Name : this compound

The compound features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group, enhancing its stability and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Binding : Its structure allows for effective binding to various receptors, potentially influencing signal transduction pathways.

Binding Studies

Research utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy has shown that the compound exhibits significant binding affinities to target proteins. These studies help elucidate the binding mechanisms and the impact of structural modifications on biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Interaction

A study assessed the interaction of this compound with a specific enzyme involved in metabolic regulation. The results indicated that the compound effectively inhibited enzyme activity, leading to altered metabolic profiles in vitro.

Study 2: Antiproliferative Effects

Another research focused on the antiproliferative effects of this compound on cancer cell lines. The findings revealed that treatment with the compound resulted in reduced cell viability, suggesting potential anticancer properties.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acidPyrrolidine ring instead of morpholineDifferent ring structure may affect biological interactions
rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acidSimilar morpholine core but different stereochemistryVariations in stereochemistry can lead to different pharmacological profiles

This table illustrates how variations in structure can influence the pharmacological properties of related compounds.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQKOQBLJSVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.